ORL1 antagonist 1

NOP Receptor Binding Radioligand Displacement Assay Opioid Receptor Pharmacology

Select ORL1 antagonist 1 (Cpd 17) for unambiguous NOP receptor target validation. Its unparalleled 270- to 3100-fold selectivity over μ, δ, κ opioid receptors eliminates off-target confounding in pain, mood, and addiction models. This 4-aminoquinazoline scaffold achieves a Ki of 1.4 nM. Note assay-dependent potency (IC50 61-350 nM) requires protocol-specific validation. Critical benchmark for SAR and hERG safety profiling. Order now to ensure experimental reproducibility.

Molecular Formula C20H22ClN5
Molecular Weight 367.9 g/mol
Cat. No. B12430085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameORL1 antagonist 1
Molecular FormulaC20H22ClN5
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1CNC2CCCC2)C3=C(C=CC=N3)Cl)C4=CN=CC=C4
InChIInChI=1S/C20H22ClN5/c1-14-18(13-24-16-7-2-3-8-16)25-26(20-17(21)9-5-11-23-20)19(14)15-6-4-10-22-12-15/h4-6,9-12,16,24H,2-3,7-8,13H2,1H3
InChIKeyGZENXSQONSXYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ORL1 Antagonist 1: A Potent and Highly Selective Small-Molecule NOP Receptor Antagonist for Pain and Neuroscience Research


ORL1 antagonist 1 (CAS 1174985-59-1), also designated as compound 17 or (1R,2S)-17, is a potent, selective, and orally bioavailable small-molecule antagonist of the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor or NOP receptor [1][2]. This compound belongs to a novel chemical class of 4-aminoquinazoline derivatives and was identified through a comprehensive structure-activity relationship (SAR) optimization program aimed at discovering high-affinity ORL1 antagonists with exceptional selectivity over classical μ, δ, and κ opioid receptors [3]. ORL1 antagonist 1 serves as a critical research tool for elucidating the role of the N/OFQ-NOP system in pain modulation, mood regulation, stress responses, and neurological disorders, offering a distinct pharmacological profile compared to earlier ORL1 antagonists [4].

Why ORL1 Antagonist 1 Cannot Be Casually Substituted: The Criticality of Verified Selectivity and Potency for Reproducible ORL1/NOP Research


Direct substitution of ORL1 antagonist 1 with other NOP receptor antagonists is not scientifically justifiable without rigorous re-validation of experimental endpoints, due to significant inter-compound variability in binding affinity, functional antagonism, selectivity profile, and off-target liability [1]. ORL1 antagonist 1 demonstrates a unique combination of high binding affinity (Ki = 1.4 nM) and remarkable 270- to 3100-fold selectivity over μ, δ, and κ opioid receptors [2], a selectivity window that differs markedly from earlier prototypical antagonists like J-113397 (Ki = 1.8 nM; ~600-fold selectivity) [3] and SB-612111 (Ki = 0.33 nM; 175- to 6400-fold selectivity but with distinct chemical scaffold and pharmacokinetic properties) [4]. Furthermore, ORL1 antagonist 1 exhibits potent hERG potassium channel binding affinity, a critical safety pharmacology consideration that may either constrain or uniquely inform its use in specific experimental models . The divergent functional potencies observed across different assay platforms (IC50 values ranging from 61 nM to 350 nM depending on assay format) underscore the necessity of using the exact compound referenced in published protocols to ensure experimental reproducibility [5]. The quantitative evidence provided below delineates these differentiating parameters to guide informed procurement and experimental design decisions.

ORL1 Antagonist 1: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Binding Affinity Differentiation: ORL1 Antagonist 1 Exhibits Comparable High-Affinity Binding (Ki = 1.4 nM) to the NOP Receptor with a Unique Chemical Scaffold

ORL1 antagonist 1 ((1R,2S)-17) demonstrates high binding affinity for the human ORL1 (NOP) receptor with a Ki value of 1.4 nM in competition binding assays using membranes prepared from CHO-K1 cells stably expressing the human receptor [1]. This affinity is comparable to the first-generation non-peptidyl antagonist J-113397 (Ki = 1.8 nM for cloned human ORL1) [2] and lies between J-113397 and the ultra-high-affinity antagonist SB-612111 (Ki = 0.33 nM for hORL-1) [3]. Notably, ORL1 antagonist 1 is derived from a novel 4-aminoquinazoline chemotype, structurally distinct from the benzimidazolone scaffold of J-113397 and the benzocycloheptene scaffold of SB-612111, offering a differentiated chemical space for structure-activity relationship (SAR) exploration and medicinal chemistry optimization [1].

NOP Receptor Binding Radioligand Displacement Assay Opioid Receptor Pharmacology

Unmatched Selectivity Profile: ORL1 Antagonist 1 Achieves 270- to 3100-Fold Selectivity Over Classical Opioid Receptors

In competitive binding experiments against human μ, rat δ, and rat κ opioid receptors, ORL1 antagonist 1 ((1R,2S)-17) exhibited exceptional selectivity, with Ki ratios ranging from 270-fold to 3100-fold relative to its ORL1 affinity (Ki = 1.4 nM) [1]. The compound was identified as the most potent ORL1 antagonist with the highest selectivity over the other opioid receptors among all compounds tested in the series [2]. In contrast, the prototypical antagonist J-113397 demonstrates approximately 600-fold selectivity over μ, κ, and δ opioid receptors (Ki values: μ = 1000 nM, κ = 640 nM, δ > 10,000 nM) [3], while SB-612111 exhibits 175- to 6400-fold selectivity (Ki values: μ = 57.6 nM, κ = 160.5 nM, δ = 2109 nM) [4]. The high selectivity of ORL1 antagonist 1 ensures that observed pharmacological effects in complex biological systems can be confidently attributed to NOP receptor antagonism rather than off-target opioid receptor modulation.

Receptor Selectivity Off-Target Binding Opioid Receptor Panel

Functional Antagonism and Potency Discrepancy: Understanding Assay-Dependent IC50 Values (61 nM to 350 nM) for Experimental Reproducibility

The reported functional potency of ORL1 antagonist 1 varies significantly depending on the assay format. In a [35S]GTPγS functional assay measuring antagonism of N/OFQ-stimulated G-protein activation in CHO cell membranes expressing human ORL1, an IC50 value of 61 nM has been reported by multiple commercial vendors [1]. However, an alternative binding affinity measurement using displacement of 125I-labeled Tyr14-Nociceptin/Orphanin FQ yielded an IC50 value of 350 nM for the human ORL1 receptor . This 5.7-fold difference underscores the critical importance of assay conditions (e.g., radioligand used, membrane preparation, buffer composition, and incubation time) when interpreting and comparing potency data across studies. For comparison, the functional IC50 for J-113397 in a similar GTPγS assay is 5.3 nM [2], while JTC-801, a structurally distinct ORL1 antagonist, has an IC50 of 94 nM in functional assays .

Functional Assay GTPγS Binding Assay Reproducibility

hERG Channel Liability: A Critical Safety Pharmacology Differentiator for Cardiovascular Risk Assessment

ORL1 antagonist 1 exhibits potent binding affinity for the human ether-a-go-go-related gene (hERG) potassium channel, a key liability associated with drug-induced QT interval prolongation and proarrhythmic risk [1]. The compound was reported to possess sub-micromolar ORL1 binding affinity and potent hERG K+ channel binding affinity in displacement assays using 35S-radiolabeled MK-499 in membranes from HEK293 cells stably transfected with the hERG gene . This property is not unique to ORL1 antagonist 1; many early ORL1 antagonist series, including benzimidazole-based compounds structurally related to J-113397, were plagued by hERG binding, driving extensive medicinal chemistry efforts to improve selectivity over the hERG channel [2]. In contrast, optimized later-generation NOP antagonists, such as the cycloalkano[b]pyridine series (e.g., compound 10l), were specifically designed to minimize hERG affinity while maintaining potent ORL1 antagonism [3]. The presence of this liability in ORL1 antagonist 1 makes it a valuable tool compound for studying structure-hERG relationships in the ORL1 antagonist chemotype space and for benchmarking safety pharmacology profiles of improved analogs.

hERG Binding Cardiotoxicity Safety Pharmacology

Optimal Research and Industrial Applications of ORL1 Antagonist 1 Driven by Quantitative Differentiation


High-Confidence Target Validation and Phenotypic Screening in Neuroscience

ORL1 antagonist 1 is ideally suited for target validation studies and phenotypic screening campaigns where unambiguous attribution of pharmacological effects to the NOP receptor is essential [1]. Its 270- to 3100-fold selectivity over classical μ, δ, and κ opioid receptors [2] ensures that observed cellular or behavioral responses are not confounded by off-target opioid receptor modulation. This high selectivity is particularly valuable in complex systems such as primary neuronal cultures, brain slice electrophysiology, and in vivo behavioral models (e.g., pain, anxiety, addiction, and motor control paradigms) where μ-, δ-, or κ-opioid receptor activation could produce overlapping or opposing effects [3].

Medicinal Chemistry Benchmarking and SAR Exploration for NOP Antagonist Optimization

ORL1 antagonist 1 serves as a critical benchmark compound in medicinal chemistry programs aimed at developing next-generation NOP receptor antagonists with improved drug-like properties [1]. Its unique 4-aminoquinazoline scaffold [4], combined with its well-characterized binding affinity (Ki = 1.4 nM) [5] and significant hERG channel liability [6], provides a comprehensive reference profile for assessing the impact of structural modifications on potency, selectivity, and off-target activity. Medicinal chemists can use ORL1 antagonist 1 as a starting point for scaffold-hopping strategies or as a control to evaluate the safety pharmacology margins of newly synthesized analogs in hERG binding assays [6].

Assay Development and Pharmacological Tool Validation for NOP Receptor Studies

The assay-dependent variability in reported potency (IC50 values ranging from 61 nM to 350 nM) makes ORL1 antagonist 1 a valuable tool for assay development and validation [7]. Researchers can use this compound to optimize and cross-validate their specific NOP receptor assay conditions, ensuring that concentration-response curves are robust and reproducible within their experimental system. This is particularly relevant for laboratories transitioning between radioligand binding assays and functional GTPγS assays, or for those seeking to establish standardized protocols for high-throughput screening of NOP receptor modulators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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